molecular formula C10H15NO3 B14576142 2-(2-Aminoethyl)-4,5-dimethoxyphenol CAS No. 61177-92-2

2-(2-Aminoethyl)-4,5-dimethoxyphenol

Cat. No.: B14576142
CAS No.: 61177-92-2
M. Wt: 197.23 g/mol
InChI Key: BUOZFAGGJKSWDA-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-4,5-dimethoxyphenol is an organic compound that features a phenol group substituted with two methoxy groups and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-4,5-dimethoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4,5-dimethoxyphenol with 2-chloroethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4,5-dimethoxyphenol and 2-chloroethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 4,5-dimethoxyphenol is dissolved in a suitable solvent, such as ethanol or methanol. The base is added to the solution, followed by the slow addition of 2-chloroethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Workup: The reaction mixture is then neutralized, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-4,5-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethyl)-4,5-dimethoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-4,5-dimethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy groups can enhance its lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)phenol: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    4,5-Dimethoxyphenethylamine: Similar structure but with an ethylamine group instead of an aminoethyl group.

    2-(2-Aminoethyl)-4-methoxyphenol: Contains only one methoxy group, leading to different steric and electronic effects.

Uniqueness

2-(2-Aminoethyl)-4,5-dimethoxyphenol is unique due to the presence of both methoxy groups and the aminoethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-aminoethyl)-4,5-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-5-7(3-4-11)8(12)6-10(9)14-2/h5-6,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOZFAGGJKSWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492817
Record name 2-(2-Aminoethyl)-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61177-92-2
Record name 2-(2-Aminoethyl)-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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